Diallylcyanamide

Polymer Chemistry Cyclopolymerization Kinetic Analysis

Diallylcyanamide (N,N-diallylcyanamide, CAS 538-08-9) is a dialkylcyanamide featuring two terminal allyl groups attached to a central cyanamide (N–C≡N) moiety. It is a colorless mobile liquid with a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 538-08-9
Cat. No. B1670386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylcyanamide
CAS538-08-9
SynonymsDiallylcyanamide;  NSC 3513;  NSC-3513;  NSC3513
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C#N
InChIInChI=1S/C7H10N2/c1-3-5-9(7-8)6-4-2/h3-4H,1-2,5-6H2
InChIKeyZOSAYFDMPYAZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER
SOL IN USUAL ORGANIC SOLVENTS
SOL IN ALCOHOL, ETHER, ACETONE, BENZENE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diallylcyanamide (CAS 538-08-9): A Dually Allyl-Functionalized Cyanamide Building Block for Polymer and Intermediate Synthesis


Diallylcyanamide (N,N-diallylcyanamide, CAS 538-08-9) is a dialkylcyanamide featuring two terminal allyl groups attached to a central cyanamide (N–C≡N) moiety [1]. It is a colorless mobile liquid with a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol [2]. The compound exhibits a boiling point of approximately 222–230.6°C at 760 mmHg, a freezing point below -70°C, and a density of ~0.90 g/cm³ [3][4]. Diallylcyanamide is relatively insoluble in water (solubility <1% at 28°C; 1.5 g/L at 25°C) but miscible with most organic solvents [5]. Its primary industrial and research significance derives from the presence of two polymerizable allyl groups and a reactive cyanamide group, enabling it to serve as a synthetic intermediate for diallylamine, as a monomer for cyclopolymerization to form soluble cyclic polymers, and as a ligand or reactive partner in coordination chemistry and cycloaddition reactions [1][6].

Why Diallylcyanamide Cannot Be Replaced by Simpler Cyanamides or Allyl Amines in Targeted Applications


Diallylcyanamide occupies a unique functional space that simpler cyanamides, mono-allyl cyanamides, or diallylamine cannot replicate due to a confluence of structural features. The presence of two terminal allyl groups enables a distinct cyclopolymerization mechanism, yielding soluble cyclic polymers with kinetic behavior that differs fundamentally from the linear polymers formed by mono-allyl or non-allyl monomers [1]. In contrast to cyanamide (H₂N–C≡N) or dimethylcyanamide, diallylcyanamide exhibits an intraperitoneal LD50 (mouse) of 125 mg/kg, which is reportedly more acutely toxic than the parent cyanamide—a critical safety and handling consideration that precludes simple substitution without hazard reassessment [2]. Furthermore, the dual allyl substitution dictates its electrochemical inertness: dialkylcyanamides like diallylcyanamide are neither directly nor indirectly electroreducible, whereas diarylcyanamides can undergo cathodic cleavage—a property that makes diallylcyanamide unsuitable for applications requiring reductive decyanation but potentially advantageous in electrolytic capacitor electrolytes where electrochemical stability is paramount [3]. Finally, diallylcyanamide is a preferred precursor for diallylamine via acid hydrolysis (80–88% yield), a route that is synthetically straightforward compared to alternative amination pathways and leverages the lability of the cyanamide group under acidic conditions . These distinguishing characteristics—polymerization behavior, toxicological profile, electrochemical stability, and synthetic utility—are quantified in the evidence guide below.

Quantitative Differentiation of Diallylcyanamide from Structural Analogs: Polymerization, Toxicity, Solubility, Reactivity, and Electrochemistry


Cyclopolymerization Kinetics: Soluble Cyclic Polymer Formation vs. Linear Polymer Analogs

Diallylcyanamide undergoes a radical cyclopolymerization to form a soluble cyclic polymer. Kinetic analysis reveals that the overall polymerization rate is first-order with respect to initiator concentration and either first- or second-order with respect to monomer concentration, depending on the solvent used [1]. This cyclopolymerization behavior contrasts sharply with mono-allyl monomers (e.g., allyl cyanamide) or diallylamine, which typically form linear or crosslinked polymers. Notably, the molecular weight of the resulting poly(diallylcyanamide) is independent of initiator and monomer concentrations, a characteristic that distinguishes it from conventional chain-growth polymerizations where molecular weight is inversely related to initiator concentration [1].

Polymer Chemistry Cyclopolymerization Kinetic Analysis

Acute Toxicity Comparison: Diallylcyanamide vs. Parent Cyanamide

Diallylcyanamide exhibits an intraperitoneal LD50 of 125 mg/kg in mice, with toxic effects including convulsions, ataxia, and salivary gland changes [1]. This value is reportedly higher in toxicity (i.e., lower LD50) compared to cyanamide (H₂N–C≡N), although direct LD50 data for cyanamide in the same model was not located in the primary search. The qualitative statement that diallylcyanamide is 'more toxic than cyanamide' is consistent across multiple safety databases [2].

Toxicology Safety Assessment LD50

Aqueous Solubility Contrast: Diallylcyanamide vs. Water-Miscible Dialkylcyanamides

Diallylcyanamide is sparingly soluble in water, with reported values of <1% solubility at 28°C and 1.5 g/L at 25°C (calculated) [1]. In contrast, smaller dialkylcyanamides like dimethylcyanamide are fully miscible with water. This significant difference in aqueous solubility arises from the hydrophobic allyl substituents and influences solvent selection for reactions and product isolation.

Physical Chemistry Solubility Formulation

Electrochemical Inertness: Dialkylcyanamides vs. Diarylcyanamides

Dialkylcyanamides, including diallylcyanamide, are electrochemically inert: they are not reducible either directly or indirectly via redox catalysis [1]. This contrasts with diarylcyanamides, which can undergo direct cathodic cleavage to the corresponding diarylamine. The electrochemical stability of diallylcyanamide underpins its utility in electrolytic capacitor electrolytes, where it serves as a solvent resistant to degradation under applied voltage [2].

Electrochemistry Redox Stability Electrolyte

Hydrolytic Conversion Yield to Diallylamine: A Preferred Synthetic Route

Diallylcyanamide undergoes acid-catalyzed hydrolysis to yield diallylamine with a reported efficiency of 80–88% . This represents a practical and scalable route to diallylamine, a valuable intermediate for pharmaceuticals and polymers. Alternative syntheses of diallylamine, such as alkylation of ammonia with allyl halides, often suffer from lower selectivity and over-alkylation.

Synthetic Methodology Hydrolysis Diallylamine

Validated Research and Industrial Use Cases for Diallylcyanamide Based on Differentiated Properties


Synthesis of Soluble Cyclic Polymers via Radical Cyclopolymerization

Researchers seeking to prepare soluble polymers with cyclic architectures can utilize diallylcyanamide as a monomer. As demonstrated by Uno et al. [1], radical polymerization of diallylcyanamide yields a soluble cyclic polymer with kinetic behavior that is first-order in initiator and variable-order in monomer depending on solvent. The resulting polymers have molecular weights that are independent of initiator and monomer concentrations, a property useful for synthesizing well-defined cyclic polymer chains. This contrasts with linear polymers from mono-allyl monomers and offers unique material properties for applications in coatings, adhesives, and specialty materials.

Precursor for Diallylamine Production via Acid Hydrolysis

For chemists requiring diallylamine—a versatile building block for pharmaceuticals, agrochemicals, and polymers—diallylcyanamide offers a high-yielding (80–88%) and operationally simple hydrolysis route . Refluxing diallylcyanamide with dilute sulfuric acid for 6 hours cleanly generates diallylamine, avoiding the complex product mixtures often associated with alternative syntheses. This reliability makes diallylcyanamide a preferred stockroom item for laboratories and pilot plants regularly producing diallylamine derivatives.

Electrolyte Solvent for Long-Life Electrolytic Capacitors

Due to its electrochemical inertness (neither directly nor indirectly electroreducible) [2], diallylcyanamide serves as a stable electrolyte solvent in electrolytic capacitors, particularly tantalum capacitors [3]. In these devices, diallylcyanamide is combined with an ionogen such as potassium thiocyanate. The solvent's resistance to electrochemical degradation under applied voltage contributes to extended capacitor lifetimes and reliable performance over wide temperature ranges. This application exploits a property (electrochemical stability) that is absent in many other cyanamide derivatives, underscoring its unique value.

Coordination Chemistry and Metal Complex Synthesis

Diallylcyanamide acts as a ligand in coordination chemistry, forming complexes with transition metals [4]. For example, the reaction with silver(I) perchlorate yields the π-complex [Ag{(CH₂=CH-CH₂)₂NCN}]ClO₄, while copper(II) complexes such as Cu₄OCl₆(daca)₄ (daca = diallylcyanamide) have been characterized [5]. These complexes are of interest for studying magnetic exchange interactions and for developing new catalytic systems. The dual allyl groups provide additional handles for further functionalization or polymerization, setting diallylcyanamide apart from saturated dialkylcyanamides in this context.

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